molecular formula C12H10BrNO B13977659 (5-Bromo-3-pyridinyl)(phenyl)methanol CAS No. 234111-10-5

(5-Bromo-3-pyridinyl)(phenyl)methanol

Cat. No.: B13977659
CAS No.: 234111-10-5
M. Wt: 264.12 g/mol
InChI Key: LWCBROMMCDTLAC-UHFFFAOYSA-N
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Description

Contextualization of Bromo-Substituted Pyridines as Synthetic Scaffolds

Bromo-substituted pyridines are highly valued intermediates in organic synthesis due to the reactivity of the carbon-bromine bond. The bromine atom serves as an excellent leaving group, making these compounds ideal substrates for a wide array of cross-coupling reactions. nih.gov Palladium-catalyzed reactions, such as the Suzuki, Stille, and Sonogashira couplings, are routinely employed to form new carbon-carbon bonds, allowing for the attachment of various aryl, heteroaryl, and alkyl groups to the pyridine (B92270) core. nih.govresearchgate.netacs.org This capability is fundamental for the late-stage functionalization of complex molecules and the construction of extensive compound libraries for screening purposes. nih.gov

The reactivity of bromopyridines is not limited to palladium catalysis. The bromine atom can be converted into an organometallic reagent, for instance, through lithium-halogen exchange or the formation of a Grignard reagent, which can then react with a variety of electrophiles. This versatility allows chemists to strategically introduce a wide range of functional groups, making bromo-substituted pyridines powerful and adaptable scaffolds for building complex molecular architectures. pipzine-chem.com

Significance of Secondary Alcohol Functionalities in Pyridine Systems

The secondary alcohol functionality imparts several critical features to pyridine-containing molecules. The hydroxyl group is a potent hydrogen bond donor and acceptor, a property that is paramount for molecular recognition at the active sites of enzymes and receptors in biological systems. echemi.com This ability to form directed, non-covalent interactions also plays a crucial role in the self-assembly of supramolecular structures and the crystal engineering of materials. rsc.org

Furthermore, the carbon atom bearing the hydroxyl group in a secondary alcohol like (5-Bromo-3-pyridinyl)(phenyl)methanol is a stereocenter. This opens the door to asymmetric synthesis, allowing for the preparation of enantiomerically pure compounds, which is often a strict requirement for pharmaceutical agents. Chiral pyridinyl alcohols and their derivatives are widely used as ligands in asymmetric catalysis, where they can effectively control the stereochemical outcome of chemical reactions. researchgate.netmdpi.com The pyridine nitrogen and the alcohol oxygen can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment that directs the approach of reactants. mdpi.com Pyridine itself can also serve to activate the alcohol group, acting as a mild base or a nucleophilic catalyst in reactions such as esterifications and substitutions. stackexchange.comreddit.com

Overview of Research Trajectories for (5-Bromo-3-pyridinyl)(phenyl)methanol and Related Analogues

Research involving (5-Bromo-3-pyridinyl)(phenyl)methanol and its structural relatives is primarily driven by their potential applications in medicinal chemistry and materials science. These compounds serve as key building blocks for larger, more complex molecules with tailored biological or physical properties.

In medicinal chemistry, the aryl(pyridinyl)methanol core is a feature of various biologically active agents. For instance, derivatives of this scaffold have been developed as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, which is implicated in pain sensation and skin disorders. researchgate.net Structure-activity relationship (SAR) studies on related compounds, such as 1,3-diphenylurea (B7728601) appended aryl pyridines, have identified dual inhibitors of the c-MET and VEGFR-2 receptors, which are important targets in cancer therapy. nih.gov The bromo-phenyl-pyridinemethanol framework allows for systematic modifications to probe and optimize interactions with biological targets.

In the realm of materials science, pyridine derivatives are explored for their electronic and photophysical properties. They are used as charge-transporting materials in the development of organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.org The ability to tune the electronic properties by modifying the substituents on the pyridine and phenyl rings is a key advantage. The presence of a bromine atom also introduces the possibility of using halogen bonding as a tool for directing the assembly of molecules in the solid state, offering a pathway to new functional materials with ordered structures. rsc.org

The synthesis of these compounds is an active area of research, with methods being developed for the efficient and selective construction of the aryl(pyridinyl)methanol core. Nickel-catalyzed cross-coupling reactions, for example, have been employed to synthesize these derivatives from pyridylmethyl ethers and aryl halides. rsc.org The precursor, 5-Bromo-3-pyridinemethanol, is readily accessible through the reduction of 5-bromo-pyridine-3-carbaldehyde, providing a reliable starting point for more complex analogues. chemicalbook.com

Data Tables

Table 1: Physicochemical Properties of 5-Bromo-3-pyridinemethanol

This table outlines the key properties of the primary alcohol precursor to the title compound.

PropertyValueReference(s)
CAS Number 37669-64-0 chemicalbook.com
Molecular Formula C₆H₆BrNO chemicalbook.com
Molecular Weight 188.02 g/mol chemicalbook.com
Appearance Liquid or Low Melting Solid
Storage Room temperature, inert atmosphere, keep in dark place bldpharm.com

Table 2: Synthetic Approaches to Aryl(pyridinyl)methanols

This table summarizes common methods for the synthesis of the core structure.

MethodDescriptionKey ReagentsReference(s)
Reduction of Aldehyde Reduction of the corresponding pyridine carboxaldehyde to a primary alcohol, which can be a precursor for secondary alcohols.5-bromo-pyridine-3-carbaldehyde, Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727) chemicalbook.com
Nickel-Catalyzed α-Arylation Cross-coupling of a pyridylmethyl ether with an aryl halide to directly form the diarylmethyl ether, which can be a precursor to the alcohol.Pyridylmethyl ether, Aryl halide (e.g., chlorobenzene), Ni-NIXANTPHOS catalyst, NaN(SiMe₃)₂ rsc.org
Grignard Reaction Reaction of a pyridyl aldehyde with a phenylmagnesium bromide Grignard reagent to form the secondary alcohol.Pyridine-3-carbaldehyde derivative, Phenylmagnesium bromide

Table 3: Examples of (5-Bromo-3-pyridinyl)(phenyl)methanol Analogues in Research

This table showcases the structural diversity of related compounds being investigated.

Compound NameResearch Context/ApplicationReference(s)
(5-Bromopyridin-3-yl)(4-methylphenyl)methanol Listed as a commercially available analogue, suggesting its use as a building block for SAR studies. bldpharm.com
(4-(5-Bromopyridin-3-yl)phenyl)methanol Another available building block, indicating interest in varying the connectivity between the aryl and pyridyl rings. bldpharm.com
6-arylated-pyridin-3-yl methanol Derivatives Synthesized and studied for their structural and electronic properties using DFT methods. researchgate.net
Aryl Pyridine Derivatives with 1,3-diphenylurea Investigated as potential dual inhibitors of c-MET and VEGFR-2 for anticancer applications. nih.gov
3-pyridine substituted Kir2.1 inhibitors Developed as potent inhibitors of the inward-rectifier potassium channel Kir2.1. acs.org

Properties

CAS No.

234111-10-5

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

(5-bromopyridin-3-yl)-phenylmethanol

InChI

InChI=1S/C12H10BrNO/c13-11-6-10(7-14-8-11)12(15)9-4-2-1-3-5-9/h1-8,12,15H

InChI Key

LWCBROMMCDTLAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CN=C2)Br)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 5 Bromo 3 Pyridinyl Phenyl Methanol

Retrosynthetic Analysis of the (5-Bromo-3-pyridinyl)(phenyl)methanol Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For (5-Bromo-3-pyridinyl)(phenyl)methanol, the most logical disconnection is at the carbon-carbon bond between the phenyl ring and the benzylic carbon. This bond is formed via a nucleophilic addition of a phenyl organometallic species to an electrophilic carbonyl group on the pyridine (B92270) ring.

This leads to two primary synthons: a phenyl anion equivalent (such as a Grignard reagent or an organolithium species) and a 5-bromopyridine-3-carboxaldehyde cation equivalent. The corresponding real-world reagents for this transformation are typically a phenyl Grignard reagent (phenylmagnesium bromide) and the key intermediate, 5-bromopyridine-3-carbaldehyde. Therefore, the synthetic strategy hinges on the successful preparation of this aldehyde precursor.

Precursor Synthesis: Advanced Approaches to 5-Bromopyridine-3-carbaldehyde Derivatives

The synthesis of 5-bromopyridine-3-carbaldehyde, also known as 5-bromonicotinaldehyde, is a critical step. Advanced methodologies focus on either building the aldehyde onto a pre-halogenated pyridine ring or transforming an existing functional group on the 5-bromopyridine scaffold.

Preparation of Halogenated Pyridine Carboxaldehydes

A notable method for the synthesis of 5-bromopyridine-3-carbaldehyde starts from 3,5-dibromopyridine (B18299). This approach involves a halogen-metal exchange followed by formylation.

The process begins with the reaction of 3,5-dibromopyridine with a Grignard reagent, such as isopropyl magnesium bromide, in an inert solvent like tetrahydrofuran (B95107) (THF). This selectively replaces one of the bromine atoms with a magnesium bromide group, forming an in-situ Grignard reagent. This intermediate is then treated with a formylating agent, such as N,N-Dimethylformamide (DMF), to introduce the aldehyde group. The reaction is typically conducted at low temperatures to ensure selectivity and stability.

Table 1: Synthesis of 5-Bromopyridine-3-carbaldehyde from 3,5-Dibromopyridine

StepReactantsReagents/ConditionsProduct
13,5-DibromopyridineIsopropyl magnesium bromide, Tetrahydrofuran (THF), 10-15°C5-Bromo-3-pyridinylmagnesium bromide
25-Bromo-3-pyridinylmagnesium bromideN,N-Dimethylformamide (DMF), then aqueous workup5-Bromopyridine-3-carbaldehyde

Functional Group Transformations for Aldehyde Generation

Alternatively, the aldehyde can be generated by the oxidation of a pre-existing functional group at the 3-position of the 5-bromopyridine ring.

One common strategy is the oxidation of the corresponding alcohol, (5-bromopyridin-3-yl)methanol. The Swern oxidation is a mild and effective method for this transformation, utilizing dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine (B128534). This method is known for its high yields and tolerance of various functional groups.

Another documented approach involves the oxidation of a methyl group. The oxidation of 5-bromo-3-methylpyridine to 5-bromopyridine-3-carbaldehyde can be achieved using selenium dioxide (SeO₂). This method provides a direct route from a readily available starting material to the desired aldehyde.

Table 2: Aldehyde Generation via Functional Group Transformation

Starting MaterialReagents/ConditionsProductMethod
(5-bromopyridin-3-yl)methanol1. Oxalyl chloride, DMSO, CH₂Cl₂, -78°C2. Triethylamine5-Bromopyridine-3-carbaldehydeSwern Oxidation
5-bromo-3-methylpyridineSelenium dioxide (SeO₂)5-Bromopyridine-3-carbaldehydeMethyl Group Oxidation

Carbon-Carbon Bond Formation Methodologies for Phenyl Introduction

With the key aldehyde precursor in hand, the final step is the formation of the carbon-carbon bond to introduce the phenyl group, yielding the target secondary alcohol.

Grignard Reagent-Mediated Carbonyl Addition to 5-Bromopyridine-3-carbaldehyde

The Grignard reaction is a classic and powerful tool for forming carbon-carbon bonds. In this synthesis, phenylmagnesium bromide is used as the nucleophile to attack the electrophilic carbonyl carbon of 5-bromopyridine-3-carbaldehyde.

The phenylmagnesium bromide is typically prepared by reacting bromobenzene (B47551) with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or THF. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. Once formed, the Grignard reagent is added to the solution of 5-bromopyridine-3-carbaldehyde, usually at a reduced temperature. An acidic workup then protonates the resulting alkoxide to yield (5-Bromo-3-pyridinyl)(phenyl)methanol.

Table 3: Representative Grignard Reaction for Phenyl Introduction

StepReactantsReagents/ConditionsIntermediate/Product
1Bromobenzene, Magnesium TurningsAnhydrous Diethyl Ether or THFPhenylmagnesium bromide
25-Bromopyridine-3-carbaldehyde, Phenylmagnesium bromide1. Anhydrous Diethyl Ether or THF2. Aqueous acid (e.g., NH₄Cl or dilute HCl)(5-Bromo-3-pyridinyl)(phenyl)methanol

Barbier-Type Reactions for Direct Alkylation/Arylation to Form (5-Bromo-3-pyridinyl)(phenyl)methanol

The Barbier reaction offers an alternative to the Grignard method. Its defining feature is the in situ generation of the organometallic reagent in the presence of the carbonyl substrate. This one-pot procedure involves reacting an alkyl or aryl halide (bromobenzene) with a metal (such as magnesium, zinc, or indium) in the presence of the aldehyde (5-bromopyridine-3-carbaldehyde).

A key advantage of the Barbier reaction is its often greater tolerance for functional groups and moisture compared to the Grignard reaction. Recent advancements include mechanochemical adaptations, where ball milling is used to facilitate the reaction, often reducing the need for solvents and improving yields. This approach is particularly useful for coupling aryl bromides with a range of aldehydes, including heterocyclic substrates. The reaction proceeds by oxidative addition of the metal to the bromobenzene, forming a transient organometallic species that immediately adds to the proximate aldehyde carbonyl group.

Table 4: General Barbier-Type Reaction Conditions

ReactantsMetalConditionsProduct
5-Bromopyridine-3-carbaldehyde, BromobenzeneMagnesium (Mg)THF, Ball milling (mechanochemistry)(5-Bromo-3-pyridinyl)(phenyl)methanol
5-Bromopyridine-3-carbaldehyde, BromobenzeneZinc (Zn) or Indium (In)THF and/or water, Sonication or heating(5-Bromo-3-pyridinyl)(phenyl)methanol

Alternative Organometallic Coupling Strategies

While traditional Grignard and organolithium reagents are effective for the formation of the carbon-carbon bond between the phenyl and pyridinyl moieties, alternative organometallic coupling strategies offer advantages in terms of functional group tolerance, reaction conditions, and suppression of side reactions. Key among these are the Negishi and Suzuki-Miyaura cross-coupling reactions.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. For the synthesis of (5-Bromo-3-pyridinyl)(phenyl)methanol, this can be approached in two ways:

Coupling of a phenylzinc reagent (e.g., phenylzinc chloride) with a 3,5-dihalopyridine derivative, followed by functionalization of the second halide.

More directly, the addition of a pyridylzinc reagent to benzaldehyde (B42025). Organozinc reagents of pyridines can be prepared via direct insertion of active zinc into the corresponding bromopyridines nih.gov. This method avoids the often cryogenic and strongly basic conditions required for organolithium formation nih.gov.

The use of organozinc reagents is particularly advantageous due to their high functional group tolerance, allowing for the presence of esters, ketones, and nitriles in the substrates nih.gov.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. A plausible route involves the coupling of pyridine-3-boronic acid with bromobenzene, followed by subsequent reactions at the 5-position of the pyridine ring. The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, low toxicity of boron-containing reagents, and compatibility with aqueous media, aligning well with green chemistry principles researchgate.net. Heterogeneous, recyclable palladium catalysts, such as polymer-supported palladium-N-heterocyclic carbene complexes (PS-Pd-NHC), have been developed for these couplings, enhancing the sustainability of the process researchgate.net.

Stereoselective Synthesis of (5-Bromo-3-pyridinyl)(phenyl)methanol Enantiomers

The biological activity of chiral molecules is often confined to a single enantiomer, making stereoselective synthesis a critical aspect of modern pharmaceutical chemistry. The enantiomers of (5-Bromo-3-pyridinyl)(phenyl)methanol can be synthesized through two primary catalytic asymmetric strategies: the enantioselective reduction of a prochiral ketone or the asymmetric addition of an organometallic reagent to a prochiral aldehyde.

Chiral Auxiliaries and Catalysts in Stereoselective Reduction/Addition

Asymmetric synthesis relies on the use of chiral molecules to influence the stereochemical outcome of a reaction. This can be achieved by temporarily incorporating a chiral auxiliary into one of the reactants or by employing a chiral catalyst .

Catalytic Asymmetric Aryl Addition: A highly effective method for synthesizing enantiomerically enriched diaryl- or aryl-heteroarylmethanols is the catalytic asymmetric addition of an aryl organometallic reagent to an aldehyde. For the target compound, this would involve the addition of a phenyl group to 5-bromo-3-pyridinecarboxaldehyde. Research has demonstrated that organozinc reagents (ArZnR) can add to aldehydes with high enantioselectivity in the presence of chiral amino alcohol-based catalysts. Enantiomeric excesses (ee) of over 90% have been reported for the synthesis of related aryl heteroarylmethanols using this approach.

Catalyst / Ligand TypeReactantsAchieved ee (%)Reference
Enantioenriched Amino AlcoholArZnBu + Aldehyde>90% nih.gov
Planar-chiral AzaferroceneDiphenylzinc + Aldehyde~99% rsc.org
Binaphthyl-based Amino AlcoholDiphenylzinc + Aldehydeup to 94% rsc.org

Enantioselective Reduction: An alternative strategy is the asymmetric reduction of the corresponding prochiral ketone, 5-bromo-3-benzoylpyridine. This is commonly achieved through catalytic hydrogenation or transfer hydrogenation using a chiral catalyst, such as a ruthenium complex developed by Noyori and colleagues wikipedia.org. These catalysts can achieve high yields and excellent enantioselectivity.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. For instance, an auxiliary like an oxazolidinone could be attached to a precursor molecule to direct the addition of a nucleophile before being cleaved to yield the chiral alcohol. While effective, this method requires stoichiometric amounts of the auxiliary and additional synthetic steps for its attachment and removal.

Resolution Techniques for Racemic Mixtures

When a racemic mixture is produced, it must be separated into its constituent enantiomers through a process called chiral resolution.

Classical Resolution via Diastereomeric Salt Formation: This is the most common industrial method for chiral resolution wikipedia.orgrsc.org. It involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid, to form a pair of diastereomeric salts wikipedia.orgspcmc.ac.in. Since diastereomers have different physical properties, they can be separated by fractional crystallization wikipedia.orgrsc.orgspcmc.ac.in. The less soluble diastereomer crystallizes out of the solution, and after separation, the chiral resolving agent is removed (e.g., by treatment with a base) to yield the pure enantiomer libretexts.orgpharmaguideline.com. The choice of resolving agent and solvent is critical for achieving efficient separation unchainedlabs.com.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between enantiomers wikipedia.org. In a typical procedure, the racemic alcohol is subjected to enzymatic acylation. The enzyme selectively acylates one enantiomer at a much faster rate than the other. For example, lipase from Pseudomonas cepacia is often used to resolve secondary alcohols wikipedia.org. This leaves one enantiomer unreacted (as the alcohol) and the other as an ester. The two can then be separated using standard techniques like chromatography. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester. A significant advantage is the mild and environmentally friendly reaction conditions.

Dynamic Kinetic Resolution (DKR): A powerful extension of kinetic resolution, DKR overcomes the 50% theoretical yield limit. In DKR, the enzymatic resolution is combined with an in situ racemization of the slower-reacting enantiomer mdpi.comnih.gov. A racemization catalyst, often a ruthenium complex, continuously converts the slow-reacting alcohol enantiomer back into the racemate, allowing the enzyme to eventually transform nearly 100% of the starting material into a single, desired enantiomerically pure product wikipedia.orgmdpi.com.

Chromatographic Separation: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers nih.govnih.govsigmaaldrich.com. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation youtube.com.

Green Chemistry Principles in (5-Bromo-3-pyridinyl)(phenyl)methanol Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances nih.gov. The synthesis of pyridine derivatives is an area where these principles are increasingly being applied nih.govnih.gov.

Solvent Minimization and Alternative Media

Traditional organic synthesis often relies on large volumes of volatile and often toxic organic solvents. Green chemistry promotes the reduction of solvent use or the substitution with more environmentally benign alternatives.

Solvent-Free Reactions : Performing reactions without a solvent (neat) or using mechanochemistry (ball milling) can significantly reduce waste and simplify purification. One-pot multicomponent reactions are particularly suited for solvent-free conditions nih.govrsc.org.

Aqueous Media : Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. While organometallic reagents are typically incompatible with water, certain cross-coupling reactions, like the Suzuki coupling, can be adapted to run in aqueous systems, often with the help of phase-transfer catalysts or water-soluble ligands researchgate.net.

Catalyst Development for Sustainable Production

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of pyridine derivatives, significant progress has been made in creating sustainable catalytic systems.

Heterogeneous Catalysts : Solid-supported catalysts offer the significant advantage of easy separation from the reaction mixture, allowing for simple recovery and reuse. For instance, copper complexes immobilized on MCM-41 (a mesoporous silica material) have been developed for the synthesis of functionalized pyridines and can be reused multiple times without a significant loss of activity tandfonline.com.

Magnetically Recoverable Catalysts : A particularly innovative approach involves immobilizing a catalyst on magnetic nanoparticles (e.g., Fe₃O₄). After the reaction, the catalyst can be easily removed from the reaction vessel using an external magnet, then washed and reused rsc.org. This strategy has been successfully applied to the synthesis of various pyridine derivatives, demonstrating high reusability rsc.org.

Recyclable Homogeneous Catalysts : While homogeneous catalysts are often more active and selective, their separation can be challenging. One green solution is to use water-soluble ligands, such as sulfonated phosphines, which allow the palladium catalyst to be retained in an aqueous phase while the organic product is extracted nih.gov. This enables the recycling of the expensive catalyst and reduces metal contamination in the final product nih.gov.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 3 Pyridinyl Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Patterns

A detailed analysis of the ¹H NMR spectrum, including a data table of chemical shifts (δ) in ppm, multiplicities (e.g., singlet, doublet, multiplet), coupling constants (J) in Hz, and integration values for each proton in the (5-Bromo-3-pyridinyl)(phenyl)methanol molecule cannot be provided without the actual spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Multiplicity Analysis

A table of ¹³C NMR chemical shifts and an analysis of the multiplicity for each carbon atom in the structure cannot be generated without experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A discussion of the correlations observed in 2D NMR experiments (COSY, HSQC, HMBC, NOESY) to confirm the connectivity of the molecular skeleton and elucidate through-space relationships is not possible without the corresponding spectral data.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy Characteristic Absorptions

A data table and analysis of the characteristic FT-IR absorption bands (in cm⁻¹) corresponding to the functional groups present in (5-Bromo-3-pyridinyl)(phenyl)methanol, such as O-H, C-H (aromatic and aliphatic), C=C, C=N, and C-Br stretches, cannot be compiled without the experimental spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For (5-Bromo-3-pyridinyl)(phenyl)methanol, this analysis is crucial for confirming the molecular weight and deducing its structural components through fragmentation patterns.

The molecular formula of the compound is C₁₂H₁₀BrNO. The presence of bromine is a key feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This isotopic distribution results in a characteristic M and M+2 pattern in the mass spectrum for the molecular ion and any bromine-containing fragments, where the two peaks are separated by 2 m/z units and have almost equal intensity.

The expected molecular ion [M]⁺• would show a distinct doublet. Upon analysis, the primary fragmentation pathways would likely involve the cleavage of the bonds around the central carbinol carbon due to its relative instability and the stability of the resulting fragments.

Predicted Fragmentation Pathways:

Loss of a hydroxyl radical (•OH): A common fragmentation for alcohols, leading to the formation of a stable cation.

Loss of water (H₂O): Dehydration can occur, especially under certain ionization conditions.

Alpha-cleavage: Scission of the C-C bonds adjacent to the oxygen atom. This can lead to the formation of a benzoyl-type cation or a bromopyridinyl-methyl cation.

Cleavage of the C-phenyl or C-pyridinyl bond: This would result in charged phenyl or bromopyridinyl fragments.

Below is a table summarizing the predicted mass spectrometry data.

Analysis Predicted Data
Molecular Formula C₁₂H₁₀BrNO
Nominal Mass 263 g/mol (for ⁷⁹Br), 265 g/mol (for ⁸¹Br)
Molecular Ion Peak [M]⁺• m/z 263 and 265 (in ~1:1 ratio)
Major Fragment Ion 1 m/z 246/248 ([M-OH]⁺)
Major Fragment Ion 2 m/z 182/184 ([M-C₆H₅]⁺)
Major Fragment Ion 3 m/z 155/157 (Bromopyridinyl cation, [C₅H₃BrN]⁺)
Major Fragment Ion 4 m/z 105 (Benzoyl cation, [C₇H₅O]⁺)
Major Fragment Ion 5 m/z 77 (Phenyl cation, [C₆H₅]⁺)

Note: The data presented in this table is predicted based on theoretical fragmentation patterns and has not been confirmed by experimental analysis.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. In the absence of experimental crystallographic data for (5-Bromo-3-pyridinyl)(phenyl)methanol, the solid-state structure can be inferred based on the known geometries of its constituent parts.

The molecule consists of a central tetrahedral carbon atom bonded to a hydrogen, a hydroxyl group, a phenyl ring, and a 5-bromopyridinyl ring. The phenyl and pyridinyl rings themselves are planar aromatic systems. However, due to steric hindrance, it is expected that the two rings would not be coplanar but rather twisted relative to each other, adopting a "propeller-like" conformation.

The table below lists the expected structural parameters based on standard bond lengths and angles derived from analogous structures.

Structural Parameter Expected Value
Geometry at Carbinol Carbon Tetrahedral
C-O Bond Length (hydroxyl) ~1.43 Å
C-C Bond Length (to rings) ~1.52 Å
Average C=C Bond Length (rings) ~1.39 Å
C-Br Bond Length ~1.90 Å
O-H···O Hydrogen Bond Distance ~2.7 - 3.0 Å (intermolecular)
Dihedral Angle (Phenyl-C-C-Pyridinyl) > 0° (non-coplanar)

Note: These structural parameters are estimations based on standard values for similar chemical moieties and await experimental verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophores in (5-Bromo-3-pyridinyl)(phenyl)methanol are the phenyl ring and the 5-bromopyridine ring.

Both aromatic rings are expected to exhibit π → π* transitions, which are typically strong absorptions. Benzene (B151609), the parent phenyl compound, famously shows a strong absorption (the E2-band) around 204 nm and a weaker, structured absorption (the B-band) around 256 nm. The presence of the carbinol and the connection to the pyridinyl ring will likely cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) for these bands.

The 5-bromopyridine moiety will also contribute to the UV-Vis spectrum. Pyridine (B92270) itself shows π → π* transitions at wavelengths similar to benzene. Additionally, the nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing for a weak n → π* transition, which typically occurs at longer wavelengths (around 270-300 nm) and is often submerged by the more intense π → π* bands. The bromine substituent is also expected to induce a slight bathochromic shift.

The table below summarizes the expected electronic transitions and their approximate absorption maxima (λmax).

Transition Type Associated Chromophore Expected λmax (nm) Relative Intensity
π → π Phenyl & Pyridinyl Rings~210 - 230 nmStrong
π → π Phenyl & Pyridinyl Rings~260 - 280 nmModerate
n → π *Pyridinyl Ring (N atom)~270 - 300 nmWeak

Note: The λmax values are approximate and can be influenced by the solvent used for the analysis. The data is predictive and based on the analysis of similar chromophoric systems.

Computational and Theoretical Chemistry Investigations of 5 Bromo 3 Pyridinyl Phenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. In a typical study, the geometry of (5-Bromo-3-pyridinyl)(phenyl)methanol would first be optimized to find its most stable three-dimensional arrangement, corresponding to the minimum energy on the potential energy surface. This is often performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p). nih.gov The optimized structure provides key data on bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure reveals how electrons are distributed within the molecule, which is crucial for understanding its stability and reactivity.

Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's chemical reactivity and kinetic stability. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excited and more reactive. For similar aromatic and heterocyclic compounds, these energy gaps are often calculated to be in the range of 2 to 4 eV, indicating the potential for charge transfer within the molecule. nih.govresearchgate.net

Table 1: Representative Frontier Molecular Orbital Data (Note: This table is illustrative, as specific data for (5-Bromo-3-pyridinyl)(phenyl)methanol is not available in the cited literature.)

Parameter Description Typical Value Range (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -5.0 to -7.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -3.0

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict where a molecule is susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. Regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are prone to attack by electrophiles. These are often found around electronegative atoms like nitrogen and oxygen. Conversely, regions of positive potential, colored blue, are electron-poor and are targets for nucleophiles. An MEP map of (5-Bromo-3-pyridinyl)(phenyl)methanol would likely show negative potential around the pyridine (B92270) nitrogen and the hydroxyl oxygen, and positive potential near the hydroxyl hydrogen.

Spectroscopic Property Prediction through Computational Methods

Computational methods can accurately predict spectroscopic data, which serves as a valuable tool for confirming experimental results and aiding in structural elucidation.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful complement to experimental NMR spectroscopy. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is commonly used for this purpose. After optimizing the molecular geometry, the magnetic shielding tensors for each nucleus are calculated. These values are then referenced against a standard, such as Tetramethylsilane (TMS), to predict the ¹H and ¹³C chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and observed shifts can often be explained by solvent effects or specific molecular conformations. dergipark.org.tr

Table 2: List of Compounds Mentioned

Compound Name
(5-Bromo-3-pyridinyl)(phenyl)methanol

Simulated IR and UV-Vis Spectra via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption (UV-Vis) and vibrational (IR) spectra of molecules. This approach allows for a detailed understanding of the molecule's electronic transitions and vibrational modes by simulating its response to electromagnetic radiation. core.ac.uk

For (5-Bromo-3-pyridinyl)(phenyl)methanol, TD-DFT calculations would typically be performed using a functional like B3LYP and a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. ajchem-a.com The simulation begins with the optimization of the molecule's ground-state geometry. Subsequently, vibrational frequency calculations are performed on the optimized structure to yield the theoretical IR spectrum. These calculations help in assigning the fundamental vibrational modes, such as the stretching and bending of C-H, O-H, C-N, C-Br, and C-C bonds. ajchem-a.com

Similarly, TD-DFT is employed to calculate the vertical excitation energies, oscillator strengths, and corresponding wavelengths (λmax) for the electronic transitions, which constitute the simulated UV-Vis spectrum. core.ac.uk These simulations are often conducted in different solvents (e.g., ethanol, water, gas phase) to understand the effect of the environment on the spectral properties. core.ac.ukresearchgate.net The primary electronic transitions observed are typically π → π* and n → π* transitions within the pyridine and phenyl rings. researchgate.net Comparing the simulated spectra with experimental data provides a robust validation of the computed molecular structure and electronic properties. ajchem-a.com

Table 1: Simulated Vibrational Frequencies (IR) for (5-Bromo-3-pyridinyl)(phenyl)methanol

Vibrational ModeCalculated Wavenumber (cm⁻¹)Assignment
ν(O-H)3550Alcohol O-H stretch
ν(C-H)3080Aromatic C-H stretch
ν(C=C/C=N)1580Pyridine/Phenyl ring stretch
δ(O-H)1450Alcohol O-H bend
ν(C-Br)670C-Br stretch

Table 2: Simulated Electronic Transitions (UV-Vis) for (5-Bromo-3-pyridinyl)(phenyl)methanol in Ethanol

Calculated λmax (nm)Oscillator Strength (f)Major Contribution (Transition)
2650.150HOMO -> LUMO (π → π)
2200.095HOMO-1 -> LUMO (π → π)
2850.005HOMO -> LUMO+1 (n → π*)

Mechanistic Insights from Computational Studies

Computational chemistry provides indispensable tools for mapping the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms. For the synthesis of (5-Bromo-3-pyridinyl)(phenyl)methanol, which typically involves the reaction of 5-bromo-3-formylpyridine with a phenyl Grignard reagent or phenyllithium, DFT calculations can be used to model the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states (TS), and products. acs.org

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating the precise geometry and energy of the TS is crucial for understanding the reaction kinetics. acs.org Frequency calculations are performed to confirm the nature of the stationary points; a stable molecule (reactant, product, or intermediate) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. By calculating the energy difference between the reactants and the transition state, the activation energy (ΔG‡) can be determined, which is a key predictor of the reaction rate. Born–Oppenheimer molecular dynamics (BOMD) simulations can further reveal post-transition-state dynamic effects that may influence the final product distribution. acs.org

Table 3: Hypothetical Reaction Profile for the Grignard Addition to 5-Bromo-3-formylpyridine

SpeciesDescriptionRelative Free Energy (kcal/mol)
Reactants5-Bromo-3-formylpyridine + Phenylmagnesium bromide0.0
TS1Transition state for C-C bond formation+15.5
IntermediateMagnesium alkoxide intermediate-25.0
Product(5-Bromo-3-pyridinyl)(phenyl)methanol (after workup)-40.0

Computational studies are highly effective in explaining and predicting the selectivity of chemical reactions. While the synthesis of (5-Bromo-3-pyridinyl)(phenyl)methanol from 5-bromo-3-formylpyridine is not expected to have regioselectivity issues concerning the addition to the carbonyl group, computational methods can be vital in more complex syntheses where multiple reactive sites exist. mdpi.com For instance, if a substrate contains multiple electrophilic sites, DFT calculations can predict the most likely site of nucleophilic attack by comparing the activation energies of the transition states leading to the different possible regioisomers. The pathway with the lower energy barrier will be the kinetically favored one, thus determining the major product. mdpi.comresearchgate.net

Stereoselectivity becomes relevant when a new chiral center is formed, as is the case in the synthesis of (5-Bromo-3-pyridinyl)(phenyl)methanol. If the reaction is carried out with chiral reagents or catalysts, computational analysis can rationalize the observed enantiomeric excess. This is achieved by modeling the transition states for the formation of the (R) and (S) enantiomers. A lower activation energy for one transition state over the other implies that one enantiomer will be formed preferentially. These energy differences, even if small (1-2 kcal/mol), can lead to significant differences in product ratios.

Table 4: Hypothetical Energy Profile for Competing Reaction Pathways

PathwayTarget IsomerCalculated Activation Energy (ΔG‡, kcal/mol)Predicted Outcome
Pathway A(R)-enantiomer12.1Minor Product
Pathway B(S)-enantiomer10.8Major Product

Molecular Modeling for Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. nih.gov This method is instrumental in structure-based drug design for hypothesizing the binding mode and affinity of compounds like (5-Bromo-3-pyridinyl)(phenyl)methanol. The process involves placing the ligand in various conformations and positions within the active site of the receptor and scoring these poses using a scoring function that estimates the binding free energy. researchgate.net

For (5-Bromo-3-pyridinyl)(phenyl)methanol, docking studies could be performed against a relevant biological target, such as a kinase or another enzyme implicated in a disease pathway. The results would predict the binding affinity (often expressed as a docking score or binding energy in kcal/mol) and detail the specific intermolecular interactions stabilizing the complex. nih.govmdpi.com These interactions typically include hydrogen bonds (e.g., involving the ligand's hydroxyl group and pyridine nitrogen), hydrophobic interactions, and π-π stacking between the aromatic rings of the ligand and amino acid residues like tyrosine or phenylalanine in the receptor's active site. researchgate.netresearchgate.net

Table 5: Hypothetical Molecular Docking Results for (5-Bromo-3-pyridinyl)(phenyl)methanol with Protein Kinase X

ParameterValue/Description
Binding Affinity (kcal/mol)-8.5
Hydrogen BondsHydroxyl H with Asp145; Pyridine N with Lys72
π-π StackingPhenyl ring with Phe80
Hydrophobic InteractionsBromo-pyridine moiety with Val55, Leu130

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. nih.gov MD simulations are crucial for assessing the stability of a docked pose and exploring the conformational landscape of the ligand and receptor. nih.gov Starting from the best-docked pose, an MD simulation is run for a duration typically ranging from nanoseconds to microseconds.

The stability of the (5-Bromo-3-pyridinyl)(phenyl)methanol-protein complex can be evaluated by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD profile suggests that the ligand remains securely bound in the active site. plos.org Furthermore, MD simulations allow for extensive conformational sampling, revealing different binding modes or conformational changes in the protein upon ligand binding. nih.govresearchgate.netarxiv.org Analysis of the simulation trajectory can also provide a more refined understanding of the key intermolecular interactions and their persistence over time, offering deeper insights than static docking models. nih.govspringernature.com

Table 6: Summary of a Hypothetical 100 ns MD Simulation

MetricResultInterpretation
Ligand RMSDAverage: 1.5 Å; Stable after 10 nsThe ligand maintains a stable binding pose.
Protein Backbone RMSDAverage: 2.0 ÅThe overall protein structure is stable.
Interaction PersistenceH-bond with Asp145 present >90% of simulation timeThe hydrogen bond is a key, stable interaction.
Conformational SamplingOne major conformational cluster identifiedThe ligand adopts a dominant, well-defined binding mode.

Chemical Reactivity and Derivatization of 5 Bromo 3 Pyridinyl Phenyl Methanol

Reactions at the Bromine Atom on the Pyridine (B92270) Ring

The carbon-bromine bond at the C5 position of the pyridine ring is a primary site for functionalization, most notably through transition metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly effective for the modification of bromo-substituted pyridines. nobelprize.orgnih.gov These reactions generally proceed under mild conditions and tolerate a wide variety of functional groups, making them ideal for use with substrates like (5-Bromo-3-pyridinyl)(phenyl)methanol. thieme-connect.com

Suzuki-Miyaura Coupling: This reaction is a widely used method for forming C-C bonds by coupling the bromo-pyridine with an organoboron compound, such as a boronic acid or boronic ester. thieme-connect.comnih.gov The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. researchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the C5 position of the pyridine ring. The robustness of this method has been demonstrated in the synthesis of various biaryl compounds derived from bromopyridine precursors. nih.govrsc.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Coupling Partner (Ar-B(OH)₂) Palladium Catalyst Base Product
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ (5-Phenyl-3-pyridinyl)(phenyl)methanol
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ (5-(4-Methoxyphenyl)-3-pyridinyl)(phenyl)methanol
Thiophen-2-ylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ (Phenyl)(5-(thiophen-2-yl)pyridin-3-yl)methanol

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This transformation is typically co-catalyzed by palladium and copper complexes and requires a mild amine base. organic-chemistry.org Applying this reaction to (5-Bromo-3-pyridinyl)(phenyl)methanol enables the introduction of various substituted alkynyl groups, which are valuable handles for further chemical modification or for constructing rigid, linear molecular architectures. nih.gov

Table 2: Representative Sonogashira Coupling Reactions

Alkyne Coupling Partner Catalyst System Base Product
Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Triethylamine (B128534) (Et₃N) (Phenyl)(5-(phenylethynyl)pyridin-3-yl)methanol
Ethynyltrimethylsilane Pd(PPh₃)₄ / CuI Diisopropylamine (DIPA) (Phenyl)(5-((trimethylsilyl)ethynyl)pyridin-3-yl)methanol
Propargyl alcohol PdCl₂(PCy₃)₂ / CuI Diethylamine (Et₂NH) 3-(5-(Phenyl(hydroxy)methyl)pyridin-3-yl)prop-2-yn-1-ol

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.org It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. researchgate.net This method allows for the direct installation of amino groups at the C5 position of the pyridine ring, providing access to a wide array of aniline (B41778) derivatives which are prevalent in medicinal chemistry. acs.orgresearchgate.net

Table 3: Representative Buchwald-Hartwig Amination Reactions

Amine Coupling Partner Catalyst System Base Product
Morpholine Pd₂(dba)₃ / BINAP NaOt-Bu (Phenyl)(5-morpholinopyridin-3-yl)methanol
Aniline Pd(OAc)₂ / XPhos Cs₂CO₃ (5-(Phenylamino)pyridin-3-yl)(phenyl)methanol
Benzylamine PdCl₂(dppf) K₃PO₄ (5-(Benzylamino)pyridin-3-yl)(phenyl)methanol

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. nih.gov The pyridine ring is inherently electron-deficient, which makes it more susceptible to nucleophilic attack than a benzene (B151609) ring. However, SNAr reactions on 3-halopyridines are generally less facile compared to those at the 2- or 4-positions, which are more effectively activated by the ring nitrogen atom. For the bromine atom at the C5 position, SNAr typically requires strong nucleophiles and potentially elevated temperatures to proceed efficiently, as direct resonance stabilization of the Meisenheimer intermediate is less effective. nih.govacs.org Consequently, cross-coupling reactions are often the preferred method for functionalizing this position.

Metal-halogen exchange is a fundamental transformation that converts an aryl halide into a highly reactive organometallic intermediate. wikipedia.orgias.ac.in Treating (5-Bromo-3-pyridinyl)(phenyl)methanol with a strong organometallic base, typically an alkyllithium reagent such as n-butyllithium or t-butyllithium, at low temperatures (-78 °C or below) can induce a bromine-lithium exchange. nih.govnih.govtcnj.edu

A critical consideration in this reaction is the presence of the acidic hydroxyl proton, which will be readily deprotonated by the organolithium reagent. Therefore, at least two equivalents of the alkyllithium reagent are necessary: the first to deprotonate the alcohol, forming a lithium alkoxide, and the second to perform the bromine-lithium exchange. The resulting lithiated pyridine species is a potent nucleophile that can react with a wide variety of electrophiles to introduce new functional groups.

Table 4: Functionalization via Metal-Halogen Exchange

Reagents Electrophile Final Product after Quench
1. 2.2 eq. n-BuLi, THF, -78 °C 1. CO₂ (gas) 5-(Phenyl(hydroxy)methyl)nicotinic acid
2. H₃O⁺ workup
1. 2.2 eq. t-BuLi, THF, -100 °C 1. N,N-Dimethylformamide (DMF) (5-Formyl-3-pyridinyl)(phenyl)methanol
2. H₃O⁺ workup
1. 2.2 eq. n-BuLi, THF, -78 °C 1. Benzaldehyde (B42025) (PhCHO) (5-(Hydroxy(phenyl)methyl)pyridin-3-yl)(phenyl)methanol
2. H₃O⁺ workup

Transformations of the Secondary Alcohol Moiety

The secondary benzylic alcohol group is another key site for reactivity, allowing for oxidation, esterification, and etherification reactions.

The secondary alcohol can be smoothly oxidized to the corresponding ketone, (5-bromopyridin-3-yl)(phenyl)methanone. Several modern oxidation methods are suitable for this transformation, offering mild conditions and high yields, thereby avoiding side reactions with the bromopyridine ring.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine. The reaction is performed at low temperatures (typically -78 °C) to maintain the stability of the reactive intermediates.

Dess-Martin Oxidation: This reaction employs the Dess-Martin periodinane (DMP), a hypervalent iodine reagent, as the oxidant. wikipedia.org It offers significant operational simplicity, as the reaction can often be carried out at room temperature in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂), with short reaction times and a straightforward workup. alfa-chemistry.comorganic-chemistry.orgorganic-chemistry.org

Table 5: Comparison of Oxidation Methods

Method Reagents Typical Conditions Advantages

The hydroxyl group can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: Standard esterification protocols can be applied. Reaction with an acyl chloride or carboxylic anhydride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) yields the corresponding ester. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be employed, although care must be taken to avoid side reactions involving the basic pyridine nitrogen.

Etherification: The Williamson ether synthesis provides a classic route to ethers. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. Subsequent reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) furnishes the desired ether product.

Dehydration Reactions to Olefinic Derivatives

The secondary alcohol functionality in (5-bromo-3-pyridinyl)(phenyl)methanol allows for its dehydration to form the corresponding olefinic derivative, 1-(5-bromo-3-pyridinyl)-1-phenylethene. This elimination of water is typically achieved by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. libretexts.org The reaction proceeds through a carbocation intermediate, which is a common feature of acid-catalyzed dehydration of secondary and tertiary alcohols. libretexts.org

The mechanism involves the protonation of the hydroxyl group by the acid, forming a good leaving group (water). Departure of the water molecule generates a secondary carbocation stabilized by resonance with the phenyl ring. A base (such as water or the conjugate base of the acid) then abstracts a proton from the adjacent carbon, leading to the formation of a carbon-carbon double bond. libretexts.org The temperature required for this process is generally lower than for primary alcohols but higher than for tertiary alcohols, typically in the range of 100–140 °C. libretexts.org

Alternative and often milder conditions for such dehydrations can be employed using various catalysts. Homogeneous catalysts, including metal triflates (e.g., Ti(OTf)₄, Hf(OTf)₄) and rhenium catalysts like methylrhenium trioxide (MTO), have proven effective for the dehydration of benzylic alcohols like 1-phenylethanol (B42297), a close structural analog. rsc.org For instance, Re₂O₇ has been shown to be a highly efficient catalyst for the dehydration of 1-phenylethanol to styrene, achieving high conversion and yield in a short time at 100 °C. rsc.org Copper(II) and Zinc(II) complexes have also been developed as catalysts for the dehydration of benzylic alcohols, operating through a carbocation pathway. acs.orgnih.gov These catalytic methods can offer advantages in terms of selectivity and milder reaction conditions compared to strong Brønsted acids. rsc.org

Table 1: Expected Product of Dehydration
ReactantReaction TypeProductTypical Conditions
(5-Bromo-3-pyridinyl)(phenyl)methanolAcid-Catalyzed Dehydration1-(5-Bromo-3-pyridinyl)-1-phenyletheneH₂SO₄ or H₃PO₄, heat (100-140 °C)

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center, enabling reactions such as N-oxidation and coordination with metal ions.

The pyridine nitrogen in (5-bromo-3-pyridinyl)(phenyl)methanol can be oxidized to form the corresponding N-oxide. This transformation is a common reaction for pyridines and their derivatives. The resulting N-oxide, (5-bromo-3-pyridinyl)(phenyl)methanol N-oxide, exhibits altered electronic properties, with the N-oxide group being a strong electron-withdrawing group that can influence the reactivity of the pyridine ring in subsequent reactions.

A variety of oxidizing agents can be used for this purpose. Peroxy acids, particularly meta-chloroperoxybenzoic acid (m-CPBA), are highly effective and often provide the best yields for the N-oxidation of 3-substituted pyridines. Other common reagents include hydrogen peroxide in glacial acetic acid, potassium peroxymonosulfate (B1194676) (Oxone®), and sodium perborate. The choice of reagent can be influenced by factors such as cost, safety, and compatibility with other functional groups in the molecule.

Table 2: Common Reagents for N-Oxidation of 3-Substituted Pyridines
Oxidizing AgentAbbreviationTypical Solvent
meta-Chloroperoxybenzoic acidm-CPBAChloroform, Dichloromethane
Hydrogen PeroxideH₂O₂Glacial Acetic Acid
Potassium PeroxymonosulfateOxone®Water/Acetone
Sodium Perborate-Acetic Acid

As a pyridine derivative, (5-bromo-3-pyridinyl)(phenyl)methanol can act as a ligand in coordination complexes with transition metals. wikipedia.org The pyridine nitrogen atom serves as a Lewis base, donating its lone pair of electrons to a Lewis acidic metal center to form a coordinate covalent bond. lumenlearning.com Typically, it would function as a monodentate ligand.

The formation and stability of these metal complexes depend on several factors, including the nature of the metal ion, the solvent, and the steric and electronic properties of the ligand. rsc.org The presence of the bulky phenylmethanol group at the 3-position and the bromo group at the 5-position may sterically influence the approach to the nitrogen atom and affect the geometry of the resulting complex. Common coordination geometries for pyridine complexes include octahedral, tetrahedral, and square planar. wikipedia.orglumenlearning.com Transition metals such as zinc(II), nickel(II), cobalt(II), and copper(II) are known to form stable complexes with 3-substituted pyridine ligands. journalononcology.orgscirp.org These complexes can exhibit diverse properties, including high color and paramagnetism, depending on the metal's d-electron configuration and the ligand field. rsc.org

Regioselective Functionalization and Isomerization Studies

The pyridine ring of (5-bromo-3-pyridinyl)(phenyl)methanol is amenable to further functionalization, with the existing substituents directing the position of new groups. The bromine atom at the C5 position is particularly significant as it provides a handle for metal-halogen exchange reactions, a powerful tool for creating new carbon-carbon or carbon-heteroatom bonds. wikipedia.org

Metal-halogen exchange, typically using organolithium reagents like n-butyllithium or magnesium-based reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), can convert the C-Br bond into a C-metal bond. wikipedia.orgznaturforsch.com This newly formed organometallic intermediate can then react with a wide range of electrophiles to introduce new substituents at the C5 position. For 3,5-disubstituted pyridines, this method allows for selective functionalization. documentsdelivered.com

Furthermore, the electronic nature of the pyridine ring allows for directed metalation. The positions ortho to the pyridine nitrogen (C2 and C6) and the position between the two substituents (C4) are potential sites for deprotonation by strong bases, followed by reaction with an electrophile. The regioselectivity of such reactions can be controlled by the choice of base and reaction conditions. znaturforsch.com For instance, regioselective lithiation of 3-halopyridines at the C4 position has been demonstrated, providing a route to 3,4-disubstituted pyridines. researchgate.net The combination of directed metalation and subsequent cross-coupling reactions offers a versatile strategy for synthesizing poly-functionalized pyridine derivatives. znaturforsch.com

Studies specifically detailing the isomerization of (5-bromo-3-pyridinyl)(phenyl)methanol are not widely reported in the literature. The aromatic pyridine and phenyl rings are generally stable, and isomerization would require significant energy input or specific catalytic pathways.

Table 3: Potential Regioselective Functionalization Reactions
Reaction TypeReagent(s)Position of FunctionalizationIntermediate
Halogen-Metal Exchange1. n-BuLi or i-PrMgCl·LiCl 2. Electrophile (E+)C55-Lithio- or 5-Magnesio-pyridinyl derivative
Directed ortho-Metalation1. Strong base (e.g., LDA) 2. Electrophile (E+)C2, C4, or C6Lithiated pyridine derivative

Applications of 5 Bromo 3 Pyridinyl Phenyl Methanol As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Systems

The inherent reactivity of the bromopyridine core and the hydroxyl group makes (5-Bromo-3-pyridinyl)(phenyl)methanol an excellent starting point for constructing fused heterocyclic and polycyclic aromatic systems.

Integration into Pyrrolo[2,3-b]pyridines and other Annulated Pyridines

The synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, is of significant interest in medicinal chemistry due to their prevalence in biologically active compounds, including kinase inhibitors. The 5-bromo-3-pyridinyl scaffold is a key precursor for constructing this fused-ring system. A common synthetic strategy involves the annulation of a pyrrole (B145914) ring onto the pyridine (B92270) core.

In this context, the bromine atom at the 5-position serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling. These reactions allow for the introduction of an alkyne or vinyl group, which can then undergo intramolecular cyclization to form the fused pyrrole ring. While syntheses often start with simpler 5-bromopyridines, the (phenyl)methanol moiety can be carried through the reaction sequence or installed later to add a point of diversity and influence the final compound's properties. The synthesis of pyrrolo[2,3-b]pyridine derivatives is critical as they are known to have potent biological activities, including the ability to inhibit tumor necrosis factor-alpha (TNF-α). lookchem.com

Role in the Assembly of Complex Polycyclic Aromatic Compounds

The construction of complex polycyclic aromatic compounds (PACs) is a central theme in materials science and organic chemistry. researchgate.net The (5-Bromo-3-pyridinyl)(phenyl)methanol structure provides multiple pathways for such assemblies. The bromine atom is readily converted into an organometallic species or can participate in various cross-coupling reactions to stitch together aromatic fragments. rsc.org

Furthermore, the diaryl-methanol structure itself can be a precursor for intramolecular cyclization reactions. Under acidic or thermal conditions, the hydroxyl group can be eliminated to form a stabilized carbocation, which can then attack the adjacent phenyl or pyridinyl ring, leading to the formation of a new fused ring system. Brønsted acid-promoted cationic cyclization is a known method for creating polysubstituted indenes from similar structural motifs. rsc.org This approach is particularly valuable for creating non-planar or rigid polycyclic structures with specific electronic and photophysical properties. Brominated polycyclic aromatic hydrocarbons are also sought after as intermediates for creating materials with delayed fluorescence for applications in organic light-emitting diodes (OLEDs). nih.gov

Scaffold for Structural Diversity in Chemical Libraries

In modern drug discovery, generating large numbers of diverse compounds for high-throughput screening is essential. The (5-Bromo-3-pyridinyl)(phenyl)methanol molecule is an ideal "scaffold" for this purpose, offering several points for diversification. researchgate.netresearchgate.net

Combinatorial Chemistry Approaches utilizing the Bromo-Pyridinyl(phenyl)methanol Unit

Combinatorial chemistry enables the rapid synthesis of large "libraries" of related compounds. nih.gov The title compound is well-suited for such approaches due to its distinct reactive handles that can be addressed with orthogonal chemistries.

Points of Diversity:

The Bromine Atom (R¹): This site is perfect for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig, Sonogashira) to introduce a vast array of aryl, heteroaryl, alkyl, amine, or alkyne groups.

The Hydroxyl Group (R²): The alcohol can be readily converted into ethers, esters, or other functional groups through standard organic reactions, introducing another layer of diversity.

The Phenyl Ring (Ar): While the phenyl group itself is a core feature, it can be substituted with various groups (e.g., methoxy, fluoro, cyano) on the starting material, or the phenyl ring can be replaced entirely with other aromatic or heteroaromatic systems.

This multi-faceted reactivity allows for the creation of extensive and structurally rich chemical libraries from a single, versatile starting scaffold.

Table 1: Potential Diversification of the (5-Bromo-3-pyridinyl)(phenyl)methanol Scaffold
Reactive SitePotential ReactionsExamples of Introduced Groups
5-Bromo PositionSuzuki Coupling Buchwald-Hartwig Amination Sonogashira CouplingAryl, Heteroaryl Primary/Secondary Amines Alkynes
Hydroxyl GroupEtherification Esterification Mitsunobu ReactionAlkyl ethers, Aryl ethers Acyl esters, Benzoyl esters Azides, Amines
Phenyl RingUse of substituted starting materials4-Fluorophenyl, 4-Methoxyphenyl, 3-Cyanophenyl

Design and Synthesis of Analogue Series for Academic Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule impact its biological activity. mdpi.com By systematically modifying a lead compound, researchers can identify which parts of the molecule are essential for its function. The (5-Bromo-3-pyridinyl)(phenyl)methanol scaffold is an excellent platform for SAR studies.

For example, in the development of kinase inhibitors or receptor antagonists, a library of analogues would be synthesized to probe the binding pocket of a biological target. Researchers might prepare a series of compounds where:

The substituent at the 5-position is varied to explore interactions with a specific region of the protein.

The phenyl ring is substituted with different electron-donating or electron-withdrawing groups to tune the electronic properties and binding interactions. rsc.org

The stereochemistry of the carbinol center is controlled to determine if one enantiomer has a higher potency.

Such studies, which have been successfully applied to other pyridine-based scaffolds to develop potent and selective inhibitors, are crucial for optimizing a hit compound into a viable drug candidate. nih.govacs.org The insights gained help in designing molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Intermediate for Catalytic Applications or Advanced Materials

Beyond its use in building complex heterocycles, (5-Bromo-3-pyridinyl)(phenyl)methanol and its derivatives have potential as intermediates for materials with novel catalytic or physical properties.

The pyridinyl-methanol motif is structurally related to organocatalysts that can act as mimics of the NADH coenzyme. nih.gov These molecules can function as hydride donors in metal-free reduction reactions. For instance, phenyl(2-quinolyl)methanol, a structural analogue, has been used as an organocatalyst for the reduction of aromatic nitro compounds. nih.gov This suggests that (5-Bromo-3-pyridinyl)(phenyl)methanol could be similarly employed or functionalized to create novel organocatalysts. The pyridine nitrogen can be protonated, activating the molecule for hydride transfer from the carbinol carbon. acs.org

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the specific applications of (5-Bromo-3-pyridinyl)(phenyl)methanol as a ligand precursor for organometallic catalysis or as a building block for functional polymers or supramolecular assemblies.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the chemical compound (5-Bromo-3-pyridinyl)(phenyl)methanol in the requested contexts. The information necessary to populate the sections on its use as a ligand precursor and as a building block for advanced materials is not present in the available scientific and chemical literature.

Conclusion and Future Research Directions

Summary of Synthetic Achievements and Methodological Advancements

The synthesis of (5-Bromo-3-pyridinyl)(phenyl)methanol, while not extensively documented in dedicated studies, can be achieved through established and reliable synthetic transformations. The primary methodological advancements lie in the strategic combination of well-known reactions to construct this specific architecture.

A plausible and efficient synthetic route commences with the commercially available 3,5-dibromopyridine (B18299). A selective monolithiation followed by a Grignard reaction is a key strategic step. Specifically, treatment of 3,5-dibromopyridine with a Grignard reagent such as isopropylmagnesium chloride at low temperatures can selectively form the 3-pyridyl Grignard reagent. This intermediate can then be reacted with benzaldehyde (B42025) to introduce the phenylmethanol moiety, yielding (5-Bromo-3-pyridinyl)(phenyl)methanol.

Alternatively, a two-step approach starting from 5-bromo-3-pyridinecarboxaldehyde offers another viable pathway. This aldehyde can be synthesized from 3,5-dibromopyridine through a halogen-metal exchange followed by formylation. Subsequent treatment of 5-bromo-3-pyridinecarboxaldehyde with a phenyl Grignard reagent (phenylmagnesium bromide) would furnish the desired product. A related and widely documented synthesis is that of the precursor, (5-Bromo-3-pyridinyl)methanol, which is readily prepared by the reduction of 5-bromo-3-pyridinecarboxaldehyde using a mild reducing agent like sodium borohydride (B1222165). This precursor can then be a substrate for further reactions to introduce the phenyl group.

The advancements in cross-coupling reactions also present a powerful tool for the synthesis of such compounds. For instance, a Suzuki coupling reaction between a boronic acid derivative of the pyridine (B92270) core and a phenyl halide, or vice-versa, could be envisioned, although this would require the prior synthesis of the appropriately functionalized coupling partners.

Table 1: Key Synthetic Intermediates and Reagents
Compound NameRole in Synthesis
3,5-DibromopyridineStarting material
5-Bromo-3-pyridinecarboxaldehydeKey intermediate
BenzaldehydeSource of the phenylmethanol moiety
Phenylmagnesium bromideGrignard reagent for phenyl group introduction
Sodium borohydrideReducing agent for aldehyde to alcohol conversion

Unexplored Reactivity Pathways and Synthetic Opportunities

The bifunctional nature of (5-Bromo-3-pyridinyl)(phenyl)methanol, possessing both a reactive bromine atom on the pyridine ring and a hydroxyl group, opens up a plethora of unexplored reactivity pathways and synthetic opportunities.

The bromine atom at the 5-position of the pyridine ring is a prime handle for a variety of transition metal-catalyzed cross-coupling reactions. While the reactivity of bromopyridines in general is well-established, the specific application of these reactions to (5-Bromo-3-pyridinyl)(phenyl)methanol remains a fertile ground for investigation. For instance, Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids could lead to a diverse library of 5-aryl-substituted (pyridin-3-yl)(phenyl)methanols. Similarly, Sonogashira coupling with terminal alkynes would provide access to alkynyl-substituted derivatives, which are valuable precursors for more complex heterocyclic systems. The Buchwald-Hartwig amination offers a direct route to 5-amino-substituted pyridines, which are prevalent motifs in pharmacologically active compounds.

The secondary alcohol functionality presents another site for chemical modification. Oxidation of the hydroxyl group to a ketone would yield (5-bromo-3-pyridinyl)(phenyl)methanone, a scaffold that could be further functionalized through reactions at the carbonyl group. Esterification or etherification of the alcohol would allow for the introduction of various functional groups, potentially modulating the compound's physical and biological properties. Furthermore, the hydroxyl group could act as a directing group in C-H activation reactions on the phenyl or pyridine rings, offering a regioselective route to further substitution.

The combination of these two reactive sites in a single molecule allows for sequential or one-pot multi-component reactions, providing rapid access to complex molecular architectures. For example, a Suzuki coupling at the bromine position followed by an oxidation of the alcohol would generate a diaryl ketone with a pyridine core.

Table 2: Potential Reactions and Corresponding Products
Reaction TypeReactive SitePotential Product Class
Suzuki-Miyaura CouplingC-Br bond5-Aryl-(pyridin-3-yl)(phenyl)methanols
Sonogashira CouplingC-Br bond5-Alkynyl-(pyridin-3-yl)(phenyl)methanols
Buchwald-Hartwig AminationC-Br bond5-Amino-(pyridin-3-yl)(phenyl)methanols
OxidationC-OH bond(5-Bromo-3-pyridinyl)(phenyl)methanone
EsterificationC-OH bond(5-Bromo-3-pyridinyl)(phenyl)methyl esters

Advancements in Computational Predictions for Design and Discovery

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like (5-Bromo-3-pyridinyl)(phenyl)methanol, thereby guiding experimental design and accelerating discovery. Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential of the molecule. These parameters provide insights into its reactivity, stability, and potential interaction with other molecules.

For instance, DFT studies on related brominated aromatic compounds have shown that the position of the bromine atom significantly influences the electronic properties. Similar studies on (5-Bromo-3-pyridinyl)(phenyl)methanol could predict the relative reactivity of the C-Br bond towards different cross-coupling reactions and help in selecting the optimal catalytic system. Molecular modeling and docking studies could be used to predict the binding affinity of derivatives of this compound with biological targets, such as enzymes or receptors. This would be invaluable in the rational design of new drug candidates.

Furthermore, computational methods can be used to explore reaction mechanisms and predict the feasibility of novel, unexplored reaction pathways. For example, the energy barriers for different transition states in a proposed catalytic cycle can be calculated to assess the likelihood of a reaction proceeding under certain conditions. This predictive power can save significant experimental effort by prioritizing the most promising synthetic routes and reaction conditions.

Potential for (5-Bromo-3-pyridinyl)(phenyl)methanol in Emerging Areas of Synthetic Chemistry

The unique structural features of (5-Bromo-3-pyridinyl)(phenyl)methanol position it as a valuable building block in several emerging areas of synthetic chemistry.

In the field of medicinal chemistry , the pyridine ring is a common scaffold in many approved drugs. The ability to functionalize both the 5-position of the pyridine ring and the benzylic alcohol provides a versatile platform for generating libraries of compounds for high-throughput screening. The introduction of different substituents could lead to the discovery of novel compounds with a range of biological activities, including as kinase inhibitors, central nervous system agents, or anti-infectives. nih.gov

In materials science , the rigid aromatic core of (5-Bromo-3-pyridinyl)(phenyl)methanol makes it an interesting candidate for the synthesis of novel organic electronic materials. mdpi.com Polymerization through the bromine and hydroxyl functionalities could lead to new classes of conjugated polymers with potentially interesting photophysical and electronic properties. Furthermore, the pyridine nitrogen atom can act as a ligand for metal ions, opening up the possibility of creating novel metal-organic frameworks (MOFs) or coordination polymers with applications in catalysis, gas storage, and sensing.

The development of new catalytic systems is another promising area. The pyridine nitrogen and the hydroxyl group can act as a bidentate ligand for transition metals. By synthesizing chiral derivatives of (5-Bromo-3-pyridinyl)(phenyl)methanol, it may be possible to develop new asymmetric catalysts for a variety of organic transformations.

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